13C CP/MAS NMR Chemical Shift Convergence
In a direct head-to-head comparison of acetylated cellooligosaccharides, the 13C CP/MAS NMR spectra of α-D-cellohexaose eicosaacetate (DP=6) exhibited chemical shifts that more closely resemble those of high-molecular-weight CTA than those of shorter oligomers like α-D-cellobiose octaacetate (DP=2) [1]. The series of crystalline oligomers from α-D-cellobiose octaacetate through α-D-cellohexaose eicosaacetate were prepared and characterized, showing a progressive spectral evolution [1].
| Evidence Dimension | 13C CP/MAS NMR Chemical Shift |
|---|---|
| Target Compound Data | Cellohexaose eicosaacetate (DP=6) spectrum |
| Comparator Or Baseline | Cellobiose octaacetate (DP=2) and other oligomers (DP=3,4,5) |
| Quantified Difference | Qualitative trend: spectral pattern converges toward CTA I with increasing DP |
| Conditions | Solid state; 13C CP/MAS NMR spectroscopy |
Why This Matters
This confirms that the compound provides a more accurate NMR fingerprint for identifying and characterizing CTA compared to lower oligomers.
- [1] Kono, H., et al. (1999). CPMAS 13C NMR and X-ray studies of cellooligosaccharide acetates as a model for cellulose triacetate. Polymer, 41(5), 1687-1696. View Source
